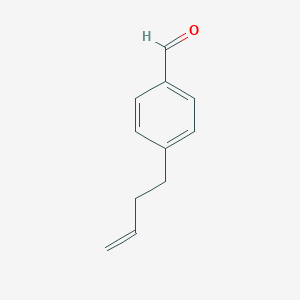

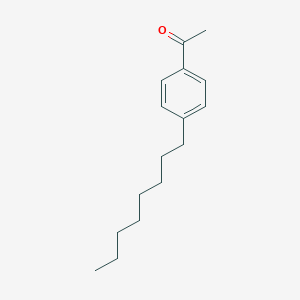

3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves protecting amino groups and carrying out reactions such as lithium-bromine exchange, addition of reagents like trimethyl borate, and acidic hydrolysis . Enantiomers of similar compounds have been separated through enantioselective acylation . These methods could potentially be applied to the synthesis of "3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol" by adapting the protecting groups and reaction conditions to suit the specific structure of the target compound.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as X-ray crystallography , IR and Raman spectroscopy , and electron diffraction . These studies provide information on bond lengths, angles, and conformations, which are crucial for understanding the molecular structure of "3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol".

Chemical Reactions Analysis

The papers describe the reactivity of similar compounds in various chemical reactions. For instance, boronic acid derivatives have been used in Suzuki cross-coupling reactions and other synthetic applications . The amino group in these compounds can facilitate attachment to polymers , and the fluorine atom can influence the reactivity and stereochemistry of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been extensively studied. These include melting points, spectroscopic properties (IR, NMR, MS), and elemental analyses . The presence of fluorine can affect the acidity and basicity of the compounds, as well as their hydrogen bonding capabilities . The crystal structures reveal details about intermolecular interactions and the stability of the compounds .

Applications De Recherche Scientifique

Asymmetric Synthesis

A key application involves the asymmetric synthesis of fluorinated amino acids, such as l-tyrosine derivatives. These compounds are synthesized using benzyl bromides and glycine enolate derivatives, highlighting the role of 3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol in producing optically active molecules essential in pharmaceutical research (Monclus et al., 1995).

Enzyme-Catalyzed Reactions

Another application is found in enzyme-catalyzed reactions for producing chiral alcohols. For example, yeast reductases have been used to selectively synthesize (S)-3-chloro-1-phenyl-1-propanol, a chiral intermediate for antidepressants, demonstrating the broader utility of similar compounds in enzymatic synthesis processes (Choi et al., 2010).

Medicinal Chemistry Building Blocks

In medicinal chemistry, 3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol serves as a precursor for the synthesis of beta-amino acids and cyclic fluorinated amino acids, such as 1-Boc-3-fluoroazetidine-3-carboxylic acid. These compounds are valuable building blocks for drug development due to their potential biological activity and role in constructing peptidomimetics (Van Hende et al., 2009).

Propriétés

IUPAC Name |

tert-butyl N-[1-(4-fluorophenyl)-3-hydroxypropyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20FNO3/c1-14(2,3)19-13(18)16-12(8-9-17)10-4-6-11(15)7-5-10/h4-7,12,17H,8-9H2,1-3H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUIAONVVNKFUPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCO)C1=CC=C(C=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646962 |

Source

|

| Record name | tert-Butyl [1-(4-fluorophenyl)-3-hydroxypropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol | |

CAS RN |

862466-16-8 |

Source

|

| Record name | tert-Butyl [1-(4-fluorophenyl)-3-hydroxypropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Diethyl 2-acetamido-2-[2-(4-octylphenyl)-2-oxoethyl]propanedioate](/img/structure/B152864.png)

![2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid](/img/structure/B152870.png)

![Pyrazolo[1,5-A]pyridine-2,3-diamine](/img/structure/B152883.png)